molecular formula C6H3ClN2S B7964316 6-Chlorothiazolo[4,5-b]pyridine

6-Chlorothiazolo[4,5-b]pyridine

Cat. No.: B7964316
M. Wt: 170.62 g/mol
InChI Key: ZZGGUUOAQUUTIZ-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[4,5-b]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused with a pyridine moiety, substituted with a chlorine atom at the 6-position. The chlorine substituent enhances electron-withdrawing properties, influencing reactivity and binding interactions in biological systems .

Properties

IUPAC Name

6-chloro-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGUUOAQUUTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely cited method for synthesizing 6-chlorothiazolo[4,5-b]pyridine derivatives involves the cyclization of 2-amino-3-bromo-5-chloropyridine with O-ethylxanthic acid potassium salt. This one-pot reaction proceeds via nucleophilic aromatic substitution (S<sub>N</sub>Ar) and subsequent cyclization to form the thiazole ring.

Reaction Conditions

  • Starting material : 2-Amino-3-bromo-5-chloropyridine

  • Reagent : O-Ethylxanthic acid potassium salt (2 equivalents)

  • Solvent : N-Methylpyrrolidone (NMP)

  • Temperature : Reflux (≈ 150–160°C)

  • Time : 6 hours

  • Workup : Acidification to pH 4.5 with acetic acid, followed by precipitation and purification.

Mechanism

  • S<sub>N</sub>Ar Reaction : The bromine atom at position 3 of the pyridine ring is displaced by the sulfur nucleophile from O-ethylxanthic acid.

  • Cyclization : The thiolate intermediate undergoes intramolecular attack on the adjacent amino group, forming the thiazole ring.

  • Protonation : Acidification with acetic acid stabilizes the thiol group, yielding 6-chloro-2-mercaptothiazolo[4,5-b]pyridine.

Yield and Purity

  • Yield : 98%

  • Purity : >98% (confirmed by NMR and HPLC)

  • Key advantage : Minimal byproducts due to the regioselectivity of S<sub>N</sub>Ar and cyclization.

Solvent Selection

NMP is critical for solubilizing both the starting material and the xanthate salt. Alternatives like DMF or DMAc result in lower yields (70–80%) due to incomplete cyclization.

Stoichiometry

A 2:1 molar ratio of xanthate to pyridine derivative ensures complete consumption of the starting material. Substoichiometric quantities lead to unreacted intermediates.

Purification Protocol

  • Trituration : Sequential washing with water (2×4.2 L), ethanol (1.5 L), and hexane (2×400 mL) removes residual solvents and inorganic salts.

  • Drying : Vacuum drying at 45°C prevents thermal decomposition of the product.

Alternative Methods and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Recent advances in transition metal catalysis (e.g., Pd-mediated C–S bond formation) could theoretically streamline thiazolo[4,5-b]pyridine synthesis. However, no peer-reviewed studies have validated this approach for the 6-chloro derivative.

Structural and Functional Modifications

Derivatization at Position 2

The 2-mercapto group in 6-chloro-2-mercaptothiazolo[4,5-b]pyridine serves as a handle for further functionalization:

  • Alkylation : Reaction with alkyl halides produces 2-alkylthio derivatives.

  • Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> yields sulfonic acid derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-b]pyridines .

Scientific Research Applications

6-Chlorothiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chlorothiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, such as histamine H3 receptors . Its biological activity is attributed to its ability to form hydrogen bonds and other interactions with target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Thiazolo[4,5-b]pyridine Core

Key Compounds :

  • The methyl groups enhance lipophilicity, improving membrane permeability compared to the chloro-substituted analogue.
  • However, bulkier substituents may reduce solubility.

Table 1: Substituent Effects on Thiazolo[4,5-b]pyridine Derivatives

Compound Substituents Key Properties/Activities Reference
6-Chlorothiazolo[4,5-b]pyridine Cl at 6-position Enhanced electrophilicity, kinase affinity
5,7-Dimethyl derivative Me at 5,7 Increased lipophilicity, anticancer
6-Phenylazo derivative Ph-N=N at 6, Me at 5,7 DNA intercalation, reduced solubility
Pyrazole-substituted Pyrazole at 2 Improved H-bonding, kinase inhibition

Heterocyclic Variants: Thiazolo vs. Imidazo and Isothiazolo Cores

Imidazo[4,5-b]pyridines :

  • 2-Acetylimidazo[4,5-b]pyridine (): Replacing the sulfur atom in thiazolo with nitrogen (imidazole ring) alters electronic properties. This derivative exhibited antituberculotic activity, suggesting that nitrogen-rich cores may favor interactions with bacterial targets .
  • Imidazo[4,5-b]pyridine 69 (): Demonstrated GAK (Cyclin G-Associated Kinase) inhibitory activity comparable to isothiazolo[4,3-b]pyridine derivatives, indicating that heteroatom positioning (S vs. N) minimally affects kinase affinity in certain contexts .

Isothiazolo[4,3-b]pyridines :

  • 3-Phenylisothiazolo[4,3-b]pyridine 5 (): Exhibited strong GAK binding (Kd: 0.77 mM). The isothiazolo core’s sulfur atom placement (position 4,3 vs. 4,5 in thiazolo) modulates steric interactions, impacting kinase selectivity .

Table 2: Heterocyclic Core Comparison

Core Structure Key Features Biological Activity Reference
Thiazolo[4,5-b]pyridine S at 1,2; N at 3,4 Anticancer, kinase inhibition
Imidazo[4,5-b]pyridine N at 1,2; N at 3,4 Antituberculotic, kinase inhibition
Isothiazolo[4,3-b]pyridine S at 1,2; N at 4,3 High GAK affinity

Pharmacological and Toxicological Profiles

Anticancer Activity :

  • Thiazolo[4,5-b]pyridine derivatives (e.g., 5,7-dimethyl) showed cytotoxicity against cancer cell lines, with IC50 values comparable to imidazo analogues (). The chloro-substituted variant may exhibit enhanced DNA alkylation due to electrophilic Cl .
  • Imidazo[4,5-b]pyridine-based CDK9 inhibitors () demonstrated nanomolar potency, suggesting that nitrogen positioning in the core is critical for enzyme binding .

Genotoxicity Considerations:

  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a structurally related heterocyclic amine, is carcinogenic due to DNA adduct formation ().

Biological Activity

6-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. This article delves into the compound's biological mechanisms, structure-activity relationships (SAR), and its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

  • Molecular Formula : C₆H₃ClN₂S
  • Molecular Weight : 202.68 g/mol
  • Structural Features :
    • Contains a thiazole ring fused with a pyridine structure.
    • Exhibits a chlorine atom at the 6-position of the thiazole ring.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition :
    • Inhibits phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in cancer cell proliferation and survival .
  • Receptor Modulation :
    • Interacts with histamine H3 receptors, potentially influencing neurotransmitter release and affecting conditions such as allergies and sleep disorders .

Biological Activities

The compound has been shown to exhibit significant activities across various biological domains:

Activity Type Description
Antimicrobial Effective against bacteria and fungi, making it a candidate for treating infectious diseases .
Antifungal Demonstrates efficacy against fungal pathogens .
Anti-inflammatory Reduces inflammation, which could be beneficial in treating chronic inflammatory diseases .
Antitumor Shows potential in inhibiting tumor growth through various biochemical pathways .
Antioxidant Possesses antioxidant properties that can protect cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • The presence of the chlorine atom enhances its interaction with biological targets.
  • Variations in substituents on the thiazole or pyridine rings can lead to different levels of potency against specific enzymes or receptors.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiazolo[4,5-b]pyridine exhibited potent activity against resistant bacterial strains, suggesting its utility in developing new antibiotics .
  • Antitumor Effects : Research indicated that this compound significantly inhibited the growth of cancer cell lines in vitro, prompting further investigation into its mechanisms of action and potential as a lead compound for cancer therapy .
  • Neuropharmacological Potential : The interaction with histamine H3 receptors suggests possible applications in treating neurological disorders, as modulation of these receptors can influence cognitive functions and mood regulation .

Q & A

What synthetic strategies are recommended for preparing 6-Chlorothiazolo[4,5-b]pyridine and its derivatives?

Basic
The synthesis typically involves multi-step routes, including condensation, cyclization, and functionalization. For example, 6-chloro-substituted heterocycles can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution using chlorinating agents like POCl₃. Key intermediates are characterized by NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy to confirm regioselectivity and purity .

How can researchers evaluate the bioactivity of this compound derivatives in pharmacological studies?

Advanced
Bioactivity assessment requires a combination of in vitro enzyme inhibition assays (e.g., β-glucuronidase or antiglycation assays) and in silico docking studies. For instance, IC₅₀ values from dose-response curves quantify potency, while molecular docking (using software like AutoDock Vina) identifies binding interactions with target proteins (e.g., β-glucuronidase active sites). Validation via molecular dynamics (MD) simulations ensures stability of ligand-receptor complexes .

What analytical techniques are critical for structural elucidation of this compound analogs?

Basic
High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H/¹³C NMR deciphers substitution patterns. X-ray crystallography resolves 3D configurations, particularly for chiral centers. UV-Vis and fluorescence spectroscopy are used to study electronic transitions in derivatives with extended conjugation .

How does chlorine substitution at the 6-position influence reactivity compared to other halogenated analogs?

Advanced
The 6-chloro group enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. Compared to bromo or iodo derivatives, chloro-substituted compounds exhibit faster reaction kinetics in cross-coupling but lower metabolic stability due to potential dehalogenation. Computational studies (DFT) reveal that chlorine’s electronegativity modulates charge distribution, affecting binding affinities in enzyme inhibition .

What methodologies are used to study metabolic pathways of chlorinated heterocycles like this compound?

Advanced
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks metabolites in biological matrices (e.g., plasma or urine). Isotopic labeling (e.g., ¹⁴C) quantifies adduct formation with serum albumin or DNA. In vitro microsomal assays (using CYP450 enzymes) identify phase I metabolites, while sulfotransferase/glutathione-S-transferase assays characterize phase II detoxification pathways .

How can computational modeling optimize the design of this compound-based inhibitors?

Advanced
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking screens virtual libraries for binding affinity, while MD simulations (≥100 ns) assess complex stability under physiological conditions. QSAR models correlate substituent effects (e.g., Cl vs. methyl groups) with bioactivity .

What experimental approaches assess the material science applications of this compound derivatives?

Basic
Electrochemical impedance spectroscopy (EIS) and polarization resistance measurements evaluate corrosion inhibition efficiency on metals like mild steel. Surface analysis via SEM/EDS or AFM quantifies protective film formation. Quantum chemical parameters (e.g., adsorption energy) derived from DFT align with experimental inhibition efficiencies .

What mechanistic insights exist regarding the genotoxicity of chlorinated heterocyclic amines?

Advanced
Ames tests with Salmonella strains (e.g., TA98) detect mutagenicity from metabolic activation by cytochrome P450 enzymes. DNA adduct formation is quantified via ³²P-postlabeling or LC-MS/MS. Studies show that 6-chloro derivatives may form stable adducts at guanine N7 positions, inducing base-pair mismatches. Comparative analyses with non-chlorinated analogs highlight chlorine’s role in enhancing DNA binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorothiazolo[4,5-b]pyridine
Reactant of Route 2
6-Chlorothiazolo[4,5-b]pyridine

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